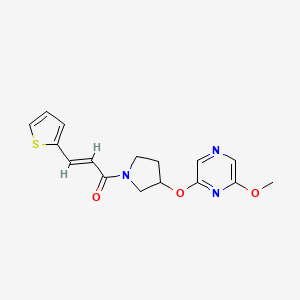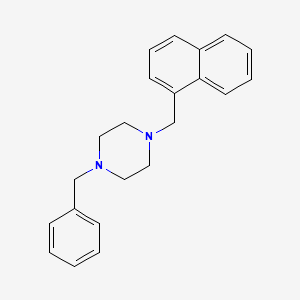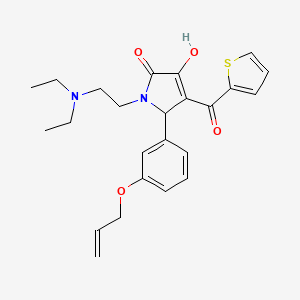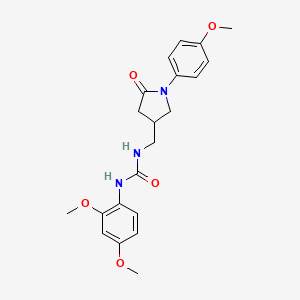
1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Discovery of NR2B-Selective NMDA Antagonist
A compound structurally related to 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride, identified as (-)-6-[2-[4-(3-Fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone, was discovered as an orally active NR2B-subunit selective N-methyl-d-aspartate (NMDA) receptor antagonist. This compound exhibits high selectivity for NR2B subunits containing NMDA receptors, demonstrating therapeutic potential in pain management due to its improved pharmacokinetic properties compared to prototype CP-101,606 (Kawai et al., 2007).
Oxytocin Receptor Antagonist Development
Research on a novel, potent nonpeptide oxytocin receptor antagonist, structurally related to the quinolinone family, showcased its high selectivity and affinity for human oxytocin receptors. This compound's distinguishing features make it a valuable tool for pharmacological studies, offering potential applications in examining oxytocin receptor pharmacology in human and nonhuman primate tissues (Lemaire et al., 2002).
Antipsychotic Properties and Synthesis Advances
Deuterium-labeled isotopes of hydroxyzine and aripiprazole, both containing quinolinone structures, were synthesized for research purposes. These isotopes serve as internal standards, facilitating the study of their non-isotopic forms through quantification analysis. The synthesis process of these labeled compounds highlights the ongoing advancements in understanding and utilizing quinolinone derivatives for scientific research (Vohra et al., 2015).
Quinolinone Derivatives as Potential DNA Fluorescent Probes
A study focusing on the synthesis of benzimidazo[1,2-a]quinolines substituted with various nuclei including piperidine, under microwave heating, led to compounds characterized for their potential as DNA-specific fluorescent probes. This research opens avenues for using quinolinone derivatives in molecular biology, particularly in DNA detection and analysis (Perin et al., 2011).
Antimicrobial and Antifungal Activities of Quinolinone Derivatives
The synthesis of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones and their evaluation against various microbial strains demonstrated significant biological activity. This study emphasizes the antimicrobial and antifungal potential of quinolinone derivatives, showcasing their importance in developing new therapeutic agents (ANISETTI et al., 2012).
Safety and Hazards
作用機序
Target of Action
Piperidines are a class of organic compounds that are often used in the synthesis of pharmaceuticals . They are present in more than twenty classes of pharmaceuticals . Quinolinones, on the other hand, are a type of heterocyclic compound that also have various pharmaceutical applications . The specific targets of “1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride” would depend on its exact structure and any functional groups present.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. For example, many piperidine derivatives are used as antimuscarinic agents, which work by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors . Quinolinones, meanwhile, can have a variety of modes of action depending on their structure .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Piperidines and quinolinones can be involved in a wide range of biochemical pathways due to their diverse pharmaceutical applications .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as an antimuscarinic agent like some piperidine derivatives, it could lead to effects such as decreased muscle contraction and reduced secretion of certain glands .
特性
IUPAC Name |
1-piperidin-4-yl-3,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-4,12,15H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLZUWGVEHXDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CCC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)



![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)
![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)
